5-Nitrocytosine - 69099-99-6

5-Nitrocytosine

Catalog Number: EVT-365603
CAS Number: 69099-99-6
Molecular Formula: C4H4N4O3
Molecular Weight: 156.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Guanine

  • Relevance: The study explored the use of 5-nitrocytosine (NitroC) and other analogs as potential replacements for guanine and cytosine in pseudo-complementary DNA. This approach aims to create DNA structures that are less prone to forming secondary structures, making them more accessible for hybridization with complementary probes [].

Cytosine

  • Relevance: 5-Nitrocytosine is a structural analog of cytosine, where a nitro group (-NO2) replaces the hydrogen atom at the 5-position of the cytosine ring. This modification significantly affects the base-pairing properties of the molecule [].

2-Aminoadenine (nA)

  • Compound Description: 2-Aminoadenine (nA) is an adenine analog containing an amino group at the 2-position. It is used in conjunction with other weakly pairing bases to generate structure-free DNA [].
  • Relevance: The research highlighted the potential of using 5-nitrocytosine alongside nA and 2-thiothymine (sT) to create pseudo-complementary DNA. The combination of these modified bases disrupts the formation of stable secondary structures, enhancing the accessibility for complementary probes [].

2-Thiothymine (sT)

  • Compound Description: 2-Thiothymine (sT) is a thymine analog with a sulfur atom replacing the oxygen atom at the 2-position. It destabilizes DNA duplexes and is used in combination with other weakly pairing bases for generating structure-free DNA [].
  • Relevance: The research investigated the use of 5-nitrocytosine in combination with nA and sT to generate structure-free DNA. This combination aims to minimize secondary structure formation, making the DNA more accessible for hybridization [].

6-Thioguanine (sG)

  • Relevance: The study included sG, a bioactive base analog, in its screening of weakly pairing analogs of guanine for creating pseudo-complementary DNA with 5-nitrocytosine, nA, and sT [].

2-Pyrimidinone (P)

    6-Methylfuranopyrimidinone (MefP)

    • Relevance: MefP, another destabilizing cytosine analog, was investigated in conjunction with 5-nitrocytosine, nA, and sT for generating pseudo-complementary DNA. Similar to 2-pyrimidinone, it failed to exhibit robust primer extension capabilities [].

    7-Nitro-7-deazahypoxanthine (NitrocH)

    • Relevance: The study identified NitroCH as a promising guanine analog, along with sC, for generating structure-free DNA with nA and sT. This combination shows potential for improving the performance of oligonucleotide microarrays [].

    2-Thiocytosine (sC)

    • Compound Description: 2-Thiocytosine (sC) is a cytosine analog with a sulfur atom in place of the oxygen atom at the 2-position. It destabilizes DNA duplexes due to the altered base-pairing properties arising from the sulfur substitution [].
    • Relevance: Along with NitrocH, sC emerged as a promising candidate for generating nearly structure-free DNA when combined with nA and sT. This characteristic is beneficial for improving oligonucleotide microarray hybridization [].

    5-Amino-3-methylcytosine

    • Relevance: The paper describes the synthesis of 5-amino-3-methylcytosine from 3-methyl-5-nitrocytosine (an isomer of 5-Nitrocytosine). This synthesis involved the reduction of the nitro group in 3-methyl-5-nitrocytosine to an amino group [].

    3-Methyl-5-nitrocytosine

    • Relevance: The paper describes a synthetic route to produce 3-methyl-5-nitrocytosine, which is an isomer of 5-nitrocytosine. The authors used this compound to synthesize other related pyrimidine, purine, and pteridine derivatives [].
    Source and Classification

    5-Nitrocytosine can be synthesized from various precursors, including nitroacetonitrile. It is classified as a nitro compound due to the presence of the nitro functional group (-NO2) attached to the aromatic ring of the cytosine structure. The compound is part of a broader class of nitro compounds that are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 5-nitrocytosine is typically achieved through electrophilic nitration reactions. A direct synthetic route involves converting nitroacetonitrile into 3-methyl-5-nitrocytosine. This process often requires careful control of reaction conditions to ensure high yields and purity.

    1. Electrophilic Nitration: The introduction of the nitro group can be performed using nitric acid or a mixture of nitric and sulfuric acids under controlled temperatures to avoid over-nitration.
    2. Reaction Conditions: The reaction is usually conducted at low temperatures to minimize side reactions, with subsequent purification steps involving recrystallization or chromatography to isolate the desired product .
    Molecular Structure Analysis

    Structure and Data

    5-Nitrocytosine has a molecular formula of C_4H_4N_4O_2 and a molecular weight of approximately 156.1 g/mol. The structural representation features:

    • Pyrimidine Ring: The core structure is based on a six-membered aromatic ring.
    • Nitro Group Position: The nitro group is attached at the fifth carbon atom of the pyrimidine ring.
    • Hydrogen Bonding: The presence of the nitro group can influence hydrogen bonding capabilities, impacting its interactions with other molecules.

    The compound's crystallographic data indicates that it forms stable structures with specific bond lengths and angles consistent with literature values .

    Chemical Reactions Analysis

    Reactions and Technical Details

    5-Nitrocytosine participates in various chemical reactions typical for nucleobases:

    1. Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which are crucial in synthesizing other nucleobases.
    2. Base Pairing: In biological systems, 5-nitrocytosine can pair with guanine, but this pairing may lead to mutations due to mispairing during DNA replication.
    3. Decomposition Reactions: Under certain conditions, 5-nitrocytosine can decompose, releasing nitrogen oxides, which may have implications for its stability in biological environments .
    Mechanism of Action

    Process and Data

    The mechanism by which 5-nitrocytosine acts involves its incorporation into nucleic acids where it can substitute for cytosine during DNA replication. This incorporation can lead to:

    • Mutagenesis: Misincorporation may result in G-T base pairs instead of C-G pairs, leading to point mutations.
    • Chemical Stability: The stability of 5-nitrocytosine in nucleic acid structures is influenced by its ability to form hydrogen bonds with complementary bases.

    Experimental data indicate that when incorporated into DNA, 5-nitrocytosine exhibits altered base pairing properties compared to natural cytosine .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    • Appearance: Typically appears as a yellow crystalline solid.
    • Melting Point: Reported melting points range from 175°C to 177°C.
    • Solubility: Soluble in polar solvents such as water and methanol.
    • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

    The physical properties are significant for applications in research and pharmaceuticals where purity and stability are critical .

    Applications

    Scientific Uses

    5-Nitrocytosine has several important applications:

    1. Research Tool: Used in studies investigating mutagenesis and DNA repair mechanisms.
    2. Pharmaceuticals: Potential precursor for developing new drugs targeting nucleic acid structures.
    3. Chemical Synthesis: Serves as an intermediate in synthesizing other biologically relevant compounds.

    Its unique properties make it valuable for both fundamental research and practical applications in biochemistry and medicinal chemistry .

    Historical Context and Evolution of Cytosine Modification Research

    Early Discoveries in Modified Pyrimidines

    The foundational discovery of 5-methylcytosine (5-mC) in the mid-20th century established it as the "fifth base" of DNA due to its critical regulatory functions. Initial research focused on its biochemical characterization through chromatographic techniques like thin-layer chromatography (TLC) and early high-performance liquid chromatography (HPLC). These methods revealed 5-mC as the predominant modified base in eukaryotic DNA, constituting ~4% of cytosines in humans and displaying significant cross-species variation in distribution patterns [1] [8]. The 1972 identification of 5-hydroxymethylcytosine (5-hmC) in mammalian DNA represented a pivotal advancement, though its functional significance remained unexplored for decades due to technical limitations in detection and quantification [8].

    Table 1: Chronology of Key DNA Modification Discoveries

    YearDiscoverySignificance
    1950sFirst RNA modification (pseudouridine)Laid groundwork for epitranscriptomics
    19725-hydroxymethylcytosine (5-hmC) identificationDetected but not functionally characterized
    2009TET-mediated 5-mC oxidation pathwayRevolutionized understanding of active DNA demethylation
    20115-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC)Completed demethylation pathway mechanism
    2015N6-methyladenine (6-mA) characterizationExpanded epigenetic landscape beyond cytosine

    Emergence of Oxidation Products in Epigenetic Studies

    The paradigm shift in epigenetic regulation occurred with the discovery that Ten-Eleven Translocation (TET) enzymes catalyze the sequential oxidation of 5-mC to 5-hmC, then to 5-formylcytosine (5-fC), and finally 5-carboxylcytosine (5-caC). This enzymatic cascade constitutes the primary active demethylation pathway in mammals, linking cytosine modifications to dynamic gene regulation [2] [6]. These discoveries transformed 5-hmC from a metabolic intermediate to an independent epigenetic mark with regulatory functions in:

    • Stem cell pluripotency: High 5-hmC levels maintain embryonic stem cell states [1]
    • Neurodevelopment: Cerebral 5-hmC increases with age and neuronal differentiation [2] [8]
    • Carcinogenesis: Global 5-hmC reduction occurs across multiple cancer types [2] [6]

    The quantification of these derivatives revealed striking abundance differences: 5-mC occurs at ~40,000-80,000 ppm, 5-hmC at 1,300 ppm, and 5-fC/5-caC at <50 ppm per million cytosines in mammalian cells, necessitating increasingly sensitive detection technologies [6] [8].

    Milestones in Methodological Advancements

    The evolution of detection strategies for modified cytosines progressed through three generations:

    First-generation biochemical techniques (1980s-2000s):

    • Radioactive labeling coupled with TLC/HPLC enabled initial quantification [2]
    • Antibody-based detection provided tissue-specific localization but lacked resolution [8]
    • Gas chromatography-mass spectrometry (GC-MS) achieved sensitive nucleoside detection [2]

    Second-generation sequencing-based methods (2008-present):

    • Bisulfite sequencing (BS-seq): Gold standard for 5-mC mapping but cannot distinguish 5-hmC from 5-mC and causes significant DNA damage [3] [7]
    • Oxidative bisulfite sequencing (oxBS-seq): Chemical oxidation enables specific 5-hmC detection [2]
    • Tet-assisted bisulfite sequencing (TAB-seq): Achieves base-resolution 5-hmC mapping [2] [6]

    Third-generation innovations (2020-present):

    • NTD-seq: Bisulfite-free method using engineered deaminases (A3Am) and Naegleria TET-like enzymes for single-base 5-mC mapping with minimal DNA damage [7]
    • Nanopore sequencing: Detects modifications via electrical signal changes without chemical conversion [4]
    • Mass spectrometry advances: LC-MS/MS sensitivity now reaches femtomole levels for low-abundance modifications [4] [5]

    Table 2: Technical Comparison of Major Detection Platforms

    MethodTarget ModificationResolutionDNA DamageThroughput
    BS-seq5-mCSingle-baseHighHigh
    oxBS-seq5-hmC/5-mC discriminationSingle-baseHighMedium
    TAB-seq5-hmCSingle-baseHighMedium
    LC-MS/MSAll modificationsNucleoside-levelNoneLow
    NTD-seq5-mCSingle-baseMinimalHigh
    NanoporeMultiple modificationsSingle-moleculeNoneMedium

    Properties

    CAS Number

    69099-99-6

    Product Name

    5-Nitrocytosine

    IUPAC Name

    6-amino-5-nitro-1H-pyrimidin-2-one

    Molecular Formula

    C4H4N4O3

    Molecular Weight

    156.1 g/mol

    InChI

    InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9)

    InChI Key

    SPDBZGFVYQCVIU-UHFFFAOYSA-N

    SMILES

    C1=NC(=O)NC(=C1[N+](=O)[O-])N

    Canonical SMILES

    C1=NC(=O)NC(=C1[N+](=O)[O-])N

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